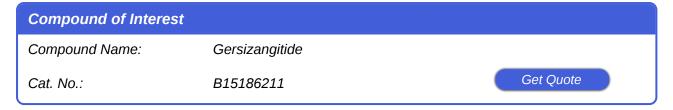


Comparative Safety Analysis of Gersizangitide for Retinal Vascular Diseases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of **Gersizangitide** (AXT-107), an investigational peptide-based therapeutic, against established anti-VEGF therapies for neovascular age-related macular degeneration (nAMD) and other retinal vascular diseases. The information is compiled from publicly available clinical trial data and scientific literature.

Introduction to Gersizangitide

Gersizangitide is an emergent therapeutic agent with a dual mechanism of action, functioning as both an inhibitor of Vascular Endothelial Growth Factor (VEGF) and an activator of the Tie-2 signaling pathway. This peptide-based drug is under investigation for the treatment of retinal vascular diseases, including nAMD and diabetic macular edema (DME). Its unique approach of simultaneously targeting two critical pathways involved in angiogenesis and vascular stability presents a promising new strategy in ophthalmology.

Comparative Safety Profile

The safety of intravitreal injections is paramount for patient outcomes. While detailed safety data for **Gersizangitide** from its ongoing clinical trials are not yet fully available, preliminary reports from the DISCOVER Phase 1/2a trial have indicated no remarkable safety findings to date.[1][2][3] Preclinical studies in animal models also suggest that **Gersizangitide** is well-tolerated.[4]



For a comprehensive comparison, this guide presents the safety profiles of leading anti-VEGF therapies currently in use: Aflibercept, Ranibizumab, and the dual VEGF/Ang-2 inhibitor, Faricimab.

Table 1: Comparative Ocular Adverse Events of Gersizangitide and Competitor Therapies



Adverse Event	Gersizangitide (AXT-107)	Aflibercept	Ranibizumab	Faricimab
Intraocular Inflammation	Data not yet available. Preliminary reports suggest a favorable safety profile.	2.06 events per 100 person- years at risk.[5]	1.4% - 2.9% incidence in pivotal trials.[6]	Incidence of 2% in TENAYA and LUCERNE trials.
Endophthalmitis	Data not yet available.	0.22 events per 100 person- years at risk.[5]	0.019% - 1.6% incidence per patient in clinical trials.[6]	0.8% incidence. [8]
Retinal Detachment	Data not yet available.	Infrequently reported.	Serious adverse events related to injection procedure occurred in <0.1% of injections.	Rates comparable to aflibercept.[9]
Increased Intraocular Pressure	Data not yet available.	Commonly reported, generally transient.[10]	Commonly reported post-injection.[11]	Rates comparable to aflibercept.[9]
Conjunctival Hemorrhage	Data not yet available.	Most common adverse reaction (≥3%).[10]	Most common ocular side effect.	Rates comparable to aflibercept.[9]
Vitreous Floaters	Data not yet available.	Most common adverse reaction (≥3%).[10]	Most common ocular side effect.	Rates comparable to aflibercept.[9]
Eye Pain	Data not yet available.	Most common adverse reaction (≥3%).[10]	Most common ocular side effect.	Rates comparable to aflibercept.[9]

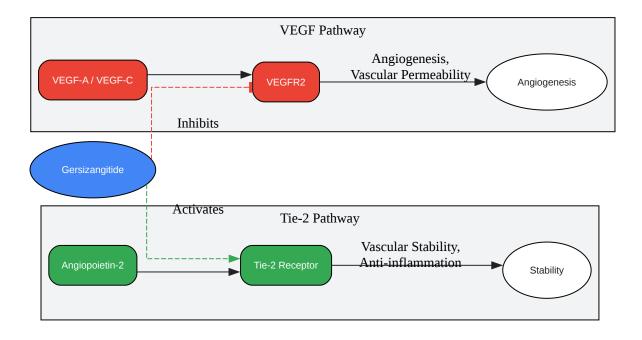


Retinal Vasculitis	Data not yet available.	Not a commonly reported adverse event.	Not a commonly reported adverse event.	Higher rates observed compared to aflibercept.[8]
				aflibercept.[8]
				,

Note: The safety data for **Gersizangitide** is preliminary and based on ongoing trials. A complete safety profile will be established upon the conclusion and publication of these studies.

Signaling Pathway of Gersizangitide

Gersizangitide's dual mechanism of action involves the modulation of two key signaling pathways implicated in retinal vascular diseases: the VEGF pathway and the Angiopoietin/Tie-2 pathway. By inhibiting VEGF, **Gersizangitide** reduces vascular permeability and neovascularization. Concurrently, by activating the Tie-2 receptor, it promotes vascular stability and reduces inflammation.



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Gersizangitide's dual-action signaling pathway.

Experimental Protocols for Safety Assessment

The safety and tolerability of intravitreally administered drugs like **Gersizangitide** are assessed through a series of standardized ophthalmological examinations. Below are the methodologies for key safety assessments typically employed in clinical trials.

Visual Acuity Testing

- Objective: To measure the sharpness of vision.
- Methodology: Best-corrected visual acuity (BCVA) is assessed using the Early Treatment Diabetic Retinopathy Study (ETDRS) charts.[12][13][14]
 - Testing is conducted at a standardized distance of 4 meters.
 - o If the patient reads fewer than 20 letters at 4 meters, the test is repeated at 1 meter.
 - Separate charts with different letter sequences are used for each eye to prevent memorization.[12]
 - Room illumination and chart luminance are strictly controlled.[12]
 - The final score is calculated based on the number of letters correctly identified.

Slit-Lamp Biomicroscopy

- Objective: To examine the anterior segment of the eye for signs of inflammation or other abnormalities.
- Methodology: A slit-lamp, which is a low-power microscope with a high-intensity light source, is used for the examination.[15][16][17][18][19]
 - The patient's chin and forehead are positioned on a support to ensure stability.[15][19]
 - The examiner systematically inspects the eyelids, conjunctiva, cornea, anterior chamber, iris, and lens.



- Fluorescein dye may be used to highlight any corneal abrasions or defects.[15][18][19]
- Pupil dilation may be performed to allow for a better view of the posterior structures.[15]

Intraocular Pressure (IOP) Monitoring

- Objective: To measure the fluid pressure inside the eye and monitor for any significant increases.
- Methodology: IOP is typically measured using Goldmann applanation tonometry (GAT), which is considered the gold standard.[20] Other methods like non-contact tonometry may also be used.[21]
 - For GAT, a topical anesthetic is applied to the eye.
 - The tonometer probe gently flattens a small area of the cornea to measure the pressure.
 - Measurements are taken at baseline and at specified time points post-injection to detect any transient or sustained IOP elevations.[11]
 - Continuous IOP monitoring devices are also being explored in clinical research.[22][23]
 [24]

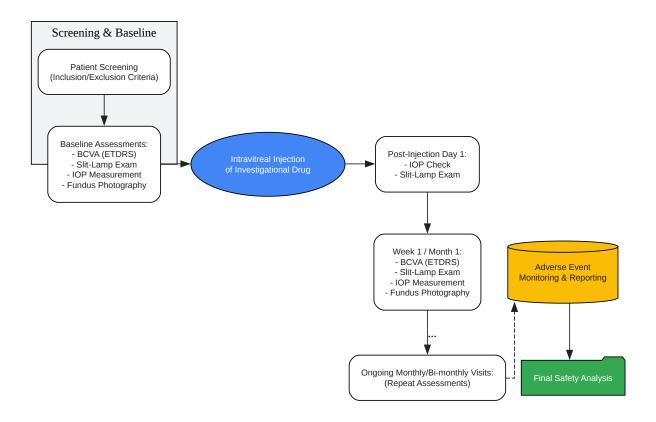
Fundus Photography

- Objective: To document the appearance of the retina, optic nerve, and other structures in the back of the eye.
- Methodology: A specialized fundus camera is used to take high-resolution photographs of the fundus.[25][26][27][28][29]
 - The patient's pupils are typically dilated to allow for a wider field of view.
 - Stereoscopic images may be taken to provide a three-dimensional view.
 - These images are used to monitor for any changes in the retina, such as hemorrhages,
 fluid leakage, or the growth of new blood vessels.[28]



Experimental Workflow for Ocular Safety Assessment

The following diagram illustrates a typical workflow for assessing the ocular safety of an intravitreal injection in a clinical trial setting.



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Typical workflow for ocular safety assessment in a clinical trial.



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